N-(3,4-dihydro-2H-chromen-6-yl)-2-(2,2,2-trifluoroethoxy)pyridine-4-carboxamide
Description
N-(3,4-dihydro-2H-chromen-6-yl)-2-(2,2,2-trifluoroethoxy)pyridine-4-carboxamide is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties
Properties
IUPAC Name |
N-(3,4-dihydro-2H-chromen-6-yl)-2-(2,2,2-trifluoroethoxy)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O3/c18-17(19,20)10-25-15-9-12(5-6-21-15)16(23)22-13-3-4-14-11(8-13)2-1-7-24-14/h3-6,8-9H,1-2,7,10H2,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVOFFLJTIRYCJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=CC(=NC=C3)OCC(F)(F)F)OC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dihydro-2H-chromen-6-yl)-2-(2,2,2-trifluoroethoxy)pyridine-4-carboxamide typically involves multiple steps, starting with the formation of the chromene core. One common approach is the condensation of 3,4-dihydro-2H-chromen-6-ol with 2-(2,2,2-trifluoroethoxy)pyridine-4-carboxylic acid. This reaction is often carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. The use of automated synthesis platforms can also help in maintaining consistency and reducing human error during the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to introduce oxygen functionalities.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include various derivatives of the chromene core, which can exhibit different biological activities depending on the substituents introduced.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its chromene core makes it a versatile intermediate in organic synthesis.
Biology: Biologically, N-(3,4-dihydro-2H-chromen-6-yl)-2-(2,2,2-trifluoroethoxy)pyridine-4-carboxamide has shown potential as an antioxidant and anti-inflammatory agent. It can be used in studies related to oxidative stress and inflammation.
Medicine: In medicine, this compound has been investigated for its anticancer properties. It may serve as a lead compound for the development of new anticancer drugs.
Industry: In the industry, this compound can be used in the formulation of pharmaceuticals and nutraceuticals due to its beneficial properties.
Mechanism of Action
The mechanism by which N-(3,4-dihydro-2H-chromen-6-yl)-2-(2,2,2-trifluoroethoxy)pyridine-4-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethoxy group enhances its binding affinity to these targets, leading to the modulation of biological pathways involved in inflammation and oxidative stress.
Comparison with Similar Compounds
Coumarin Derivatives: These compounds share the chromene core and exhibit similar biological activities.
Indole Derivatives: These compounds contain the indole nucleus and are known for their diverse biological activities.
Uniqueness: N-(3,4-dihydro-2H-chromen-6-yl)-2-(2,2,2-trifluoroethoxy)pyridine-4-carboxamide stands out due to its trifluoroethoxy group, which enhances its biological activity compared to other chromene derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
